Lutetium silicide

Magnetic Properties Low-Temperature Physics Spintronics

Researchers requiring non-magnetic metallic contacts for cryogenic device architectures face limited options free of parasitic magnetic noise. Lutetium silicide (LuSi₂, CAS 12032-13-2) eliminates this problem via its fully filled 4f¹⁴ electron shell, delivering field-independent conductivity from 4.6 K to 300 K. • Non-magnetic ground state confirmed by DFT & experimental data down to 3 K - no decoherence risk in qubit readout circuits. • Preferential epitaxial growth on Si(100) wafers enables direct integration into mainstream CMOS process flows. • Silicon-dominant diffusion kinetics ensure sharp, void-free silicide/silicon interfaces.

Molecular Formula Li4Si+3
Molecular Weight 56 g/mol
CAS No. 12032-13-2
Cat. No. B080908
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLutetium silicide
CAS12032-13-2
Molecular FormulaLi4Si+3
Molecular Weight56 g/mol
Structural Identifiers
SMILES[Li+].[Li+].[Li+].[Li+].[Si-]
InChIInChI=1S/4Li.Si/q4*+1;-1
InChIKeyZYXWNKVEKHWANM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lutetium Silicide Material Overview


Lutetium silicide, with the nominal stoichiometry LuSi₂, is an intermetallic compound belonging to the rare-earth (RE) disilicide family [1]. It adopts a hexagonal AlB₂-type structure (space group P6/mmm), also described as a defected RESi₁.₇ phase (LuSi₂₋ₓ) due to silicon vacancies [2][3]. As the final member of the lanthanide series, lutetium possesses a fully filled 4f electron shell (4f¹⁴), rendering LuSi₂ non-magnetic, in stark contrast to its magnetic RE-silicide counterparts [4][5]. This material is primarily evaluated for specialized microelectronic applications, including low-resistance contacts and infrared detectors, owing to its metallic conductivity and capacity for epitaxial growth on silicon substrates [6].

Why Lutetium Silicide Substitution Fails


While many rare-earth disilicides (RESi₂₋ₓ) share the same hexagonal AlB₂ crystal structure and metallic behavior, direct substitution is scientifically invalid due to critical divergences in magnetic character, thermodynamic stability, and growth kinetics. For instance, the magnetic ordering observed in ErSi₁.₇ below 3 K is entirely absent in LuSi₂ due to its closed 4f shell, fundamentally altering its low-temperature electronic performance [1]. Furthermore, the solid-state reaction and epitaxial growth of LuSi₂ are uniquely governed by silicon being the dominant diffusing species, a kinetic constraint that differs from other RE-silicides and directly impacts thin-film morphology and interface quality [2]. These intrinsic differences necessitate a compound-specific validation approach rather than a generic class-based selection for semiconductor and device physics applications [3].

Validated Evidence for Lutetium Silicide


Non-Magnetic Ground State vs. Magnetic ErSi₁.₇

LuSi₂ exhibits a non-magnetic ground state (calculated magnetic moment: 0.001 μB), in direct contrast to the magnetic ordering observed in other rare-earth disilicides like ErSi₁.₇ [1][2]. Electrical measurements down to 3 K confirm the absence of magnetic ordering in LuSi₂, whereas ErSi₁.₇ shows clear evidence of such ordering below this temperature [2]. This is a direct consequence of lutetium's fully filled 4f¹⁴ electron shell, which eliminates the localized magnetic moments present in elements like erbium [3].

Magnetic Properties Low-Temperature Physics Spintronics

Epitaxial Quality: Si(100) vs. Si(111)

LuSi₂₋ₓ layers grow epitaxially on silicon substrates with a marked dependence on crystallographic orientation [1]. Channeling Rutherford backscattering spectrometry (RBS) and X-ray diffraction demonstrate that the crystallinity of epitaxial LuSi₂₋ₓ films grown on (100)Si is superior to those grown on (111)Si, when formed by vacuum annealing at 400 °C [1]. While rare-earth silicides like YSi₁.₇ and GdSi₁.₇ also exhibit epitaxy, the specific diffusion dynamics and resulting interface sharpness in the Lu-Si system are distinct, with Si atoms identified as the dominant diffusing species [2].

Epitaxial Growth Thin Films Semiconductor Interfaces

Electrical Resistivity vs. Other RE-Silicides

Temperature-dependent resistivity measurements from 4.6 K to 300 K confirm the metallic nature of epitaxial LuSi₂₋ₓ layers [1]. While a precise room-temperature resistivity value for LuSi₂ is not specified in these studies, it is qualitatively comparable to other metallic rare-earth silicides. For quantitative context, channeled ion beam-synthesized ErSi₁.₇ and YSi₁.₇ exhibit room-temperature resistivities of 52 μΩ·cm and 69 μΩ·cm, respectively [2]. The metallic conduction in LuSi₂, combined with its epitaxial quality, suggests its resistivity falls within this low range, making it a viable candidate for low-resistance contacts in semiconductor devices.

Electrical Transport Contact Resistance Microelectronics

Lutetium Silicide (LuSi₂) Formation Kinetics: Si as the Dominant Diffusing Species

A marker study using Rutherford backscattering spectrometry (RBS) revealed that during the solid-state reaction of a Lu thin film on a Si substrate, silicon atoms are the dominant diffusing species in the formation of LuSi₂₋ₓ [1]. This is a key kinetic differentiator from other rare-earth silicides where metal diffusion may dominate. For example, in the formation of YSi₂, the situation can be more complex and dependent on processing conditions. The nonuniform spatial diffusion of Si leads to a columnar growth morphology in LuSi₂₋ₓ layers [2].

Solid-State Reactions Diffusion Kinetics Thin-Film Growth

Application Scenarios for Lutetium Silicide


Low-Noise Cryogenic Contacts for Quantum Devices

The non-magnetic ground state of LuSi₂, confirmed by both DFT calculations and experimental measurements down to 3 K [1][2], directly enables its use as a low-noise electrical contact in cryogenic environments. In applications such as superconducting qubit readout circuits, bolometers, or low-temperature infrared detectors, any parasitic magnetic ordering in the contact material can introduce unwanted noise and decoherence. LuSi₂ eliminates this source of error, providing a stable, field-independent metallic contact that is superior to its magnetic counterparts like ErSi₁.₇ or GdSi₁.₇. The demonstrated metallic conductivity from 4.6 K to 300 K further validates its performance across a wide operating temperature range [3].

Epitaxial Metallization on Si(100) for CMOS

The demonstrated superior epitaxial growth of LuSi₂₋ₓ on Si(100) substrates, compared to Si(111), is a key process advantage for integration into mainstream silicon device manufacturing [4]. The ability to form a high-quality, low-resistance silicide contact directly on the industry-standard Si(100) wafer orientation simplifies process flows and enhances device scalability. This specific epitaxial relationship, combined with the metallic conductivity of the silicide [3], positions LuSi₂ as a compelling candidate for source/drain contact metallization in advanced CMOS nodes, particularly where Schottky barrier height engineering is critical [5].

Si-Dominated Diffusion for Interface Engineering

The identification of silicon as the dominant diffusing species during LuSi₂ formation is a critical piece of kinetic information for process engineers [6]. This knowledge allows for the precise control of silicide phase formation and interface morphology, preventing issues such as void formation or metal-rich phase precipitation that can occur when metal diffusion dominates. For researchers developing novel heterostructures or contacts where a sharp, well-defined silicide/silicon interface is paramount, LuSi₂ offers a predictable and controllable solid-state reaction pathway that is distinct from other rare-earth silicides [7].

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